molecular formula C15H13FN2O2S B4508959 4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one

4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one

Cat. No.: B4508959
M. Wt: 304.3 g/mol
InChI Key: SLYAYTZIHPHFLG-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one is a complex organic compound that features a fluorophenyl group attached to a thiophene ring, which is further connected to a piperazin-2-one moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the conditions under which it’s used. Proper safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid . This intermediate can be synthesized through a series of reactions including halogenation, coupling, and cyclization. The carboxylic acid is then converted to the corresponding acid chloride, which is subsequently reacted with piperazin-2-one under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one is unique due to its combination of a fluorophenyl group, thiophene ring, and piperazin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)thiophene-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYAYTZIHPHFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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